molecular formula C26H52 B14155174 Eicosane, 5-cyclohexyl- CAS No. 4443-59-8

Eicosane, 5-cyclohexyl-

Cat. No.: B14155174
CAS No.: 4443-59-8
M. Wt: 364.7 g/mol
InChI Key: MBXKQVDZISXAHH-UHFFFAOYSA-N
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Description

Eicosane, 5-cyclohexyl- is a hydrocarbon compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the fifth carbon atom of the eicosane chain. This compound is part of the alkane family, characterized by its saturated carbon-hydrogen bonds, making it relatively non-reactive under standard conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eicosane, 5-cyclohexyl- typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an eicosane halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Eicosane, 5-cyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Eicosane, 5-cyclohexyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of Eicosane, 5-cyclohexyl- can lead to the formation of cyclohexyl carboxylic acids or ketones.

    Reduction: Reduction reactions involve the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This can lead to the formation of cyclohexyl-substituted alkanes.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), elevated temperatures and pressures.

    Substitution: Halogens (Cl2, Br2), UV light or radical initiators like azobisisobutyronitrile (AIBN).

Major Products Formed

    Oxidation: Cyclohexyl carboxylic acids, cyclohexyl ketones.

    Reduction: Cyclohexyl-substituted alkanes.

    Substitution: Halogenated derivatives of Eicosane, 5-cyclohexyl-.

Scientific Research Applications

Eicosane, 5-cyclohexyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Eicosane, 5-cyclohexyl- in biological systems involves its interaction with cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular docking studies have shown that Eicosane, 5-cyclohexyl- can bind to specific proteins, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Eicosane, 5-cyclohexyl- can be compared with other cyclohexyl-substituted alkanes such as:

  • Eicosane, 2-cyclohexyl-
  • Eicosane, 3-cyclohexyl-
  • Eicosane, 9-cyclohexyl-

Uniqueness

Eicosane, 5-cyclohexyl- is unique due to the position of the cyclohexyl group on the fifth carbon atom, which can influence its physical and chemical properties. This positional isomerism can lead to differences in melting points, boiling points, and reactivity compared to its isomers .

Properties

CAS No.

4443-59-8

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

icosan-5-ylcyclohexane

InChI

InChI=1S/C26H52/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h25-26H,3-24H2,1-2H3

InChI Key

MBXKQVDZISXAHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCC)C1CCCCC1

Origin of Product

United States

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